4-((tert-Butyldimethylsilyl)oxy)-2,2,3,3-tetrafluorobutan-1-ol
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Overview
Description
4-((tert-Butyldimethylsilyl)oxy)-2,2,3,3-tetrafluorobutan-1-ol is a fluorinated organic compound featuring a silyl ether group and a tetrafluorobutane backbone. This compound is notable for its stability and reactivity, making it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,2,3,3-tetrafluorobutan-1-ol as the starting material.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods:
Scale-Up: The process can be scaled up using industrial reactors with controlled temperature and pressure conditions to ensure consistent product quality.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to reduce the fluorinated carbon atoms.
Substitution: Substitution reactions can occur at the silyl ether group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like lithium diisopropylamide (LDA) and Grignard reagents (RMgX) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various silyl ether derivatives.
Scientific Research Applications
Chemistry: The compound is used as a protecting group for hydroxyl functionalities in organic synthesis. Its stability under various reaction conditions makes it valuable in multi-step synthetic routes.
Biology: In synthetic glycobiology, it serves as a versatile reagent for the stereocontrolled production of complex carbohydrates.
Medicine: The compound's derivatives are explored for their potential biological activities, including antiviral and anticancer properties.
Industry: It is used in the development of fluorinated materials with enhanced chemical and thermal stability, suitable for applications in coatings, lubricants, and electronics.
Mechanism of Action
The compound exerts its effects through its interactions with molecular targets and pathways involved in biological systems. The silyl ether group provides stability, while the fluorinated backbone influences the compound's reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Used in organic synthesis as a protecting group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Utilized in synthetic glycobiology.
Uniqueness: Unlike other silyl ethers, 4-((tert-Butyldimethylsilyl)oxy)-2,2,3,3-tetrafluorobutan-1-ol offers enhanced stability due to the presence of fluorine atoms, making it more resistant to hydrolysis and other degradation processes.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in modern chemistry and beyond.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2,2,3,3-tetrafluorobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F4O2Si/c1-8(2,3)17(4,5)16-7-10(13,14)9(11,12)6-15/h15H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMMPZRIZIYZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(CO)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F4O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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